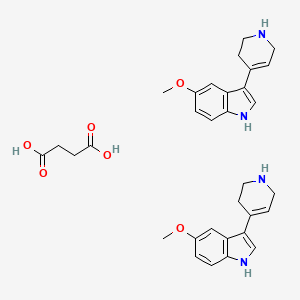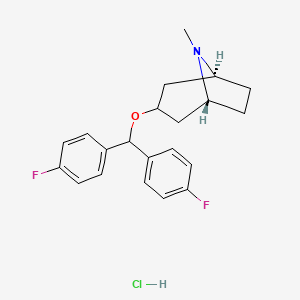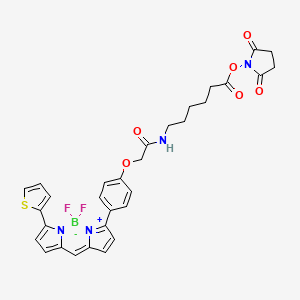
Bodipy TR-X
Overview
Description
BODIPY™ TR-X is a bright, red fluorescent dye with similar excitation and emission to Texas Red™ or Alexa Fluor™ 594 dye . It has a high extinction coefficient and fluorescence quantum yield and is relatively insensitive to solvent polarity and pH change . It is used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Three design strategies have been reported: (i) halogenation of the dye skeleton, (ii) donor–acceptor dyads and (iii) BODIPY dimers .Molecular Structure Analysis
BODIPYs are a class of organoboron compounds characterized by high molar absorption coefficients (up to 120000 M−1 cm−1), excellent thermal and photo-stability, and a high fluorescence quantum yield . They are renowned fluorescent dyes with strong and tunable absorption in the visible region .Chemical Reactions Analysis
The NHS ester (or succinimidyl ester) of BODIPY™ TR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
BODIPY dyes are relatively nonpolar and the chromophore is electrically neutral . These properties tend to minimize dye-induced perturbation of conjugate functional properties . BODIPY dyes are therefore often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands .Scientific Research Applications
Biomedical Imaging
BODIPY TR-X derivatives are highly valued in biomedical imaging due to their strong absorption and emission in the visible and near-infrared regions, strong fluorescence, and excellent photostability . These properties make them ideal for non-invasive diagnostic tools in clinical settings. They are particularly useful in cancer detection and therapy, where their ability to act as fluorescent probes can help in the identification and quantification of diseased cells .
Photodynamic Therapy (PDT)
In the field of photodynamic therapy, BODIPY TR-X compounds have been explored for their potential as photosensitizers . Their high photostability and strong NIR absorption/emission make them suitable candidates for activating therapeutic agents that can target and destroy cancer cells with minimal damage to surrounding healthy tissue .
Fluorescence Polarization Assays
BODIPY TR-X is utilized in fluorescence polarization assays due to its bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These characteristics are advantageous for studying molecular interactions and dynamics, which are critical in understanding biological processes at the molecular level.
Two-Photon Excitation Microscopy
The long excited-state lifetime and large two-photon cross-section of BODIPY TR-X make it a valuable tool for two-photon excitation microscopy . This application allows for deeper tissue penetration and reduced phototoxicity, which is essential for live-cell imaging and studying cellular structures in real-time.
Cell Tracing and Tracking
BODIPY TR-X compounds are effective in cell tracing and tracking applications. They can permeate cell membranes and selectively stain organelles like mitochondria, endoplasmic reticulum, and the Golgi apparatus without localizing in the plasma membrane . This selective staining is useful for monitoring cell health, viability, and function.
Cellular Imaging
BODIPY TR-X dyes are employed in cellular imaging to visualize biological molecules and phenomena within living cells . Their unique photophysical properties allow for the detailed observation of cellular processes, which is crucial for advancing research in cell biology and related fields.
Mechanism of Action
Target of Action
Bodipy TR-X, a potent fluorescent dye, primarily targets the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis and function, nucleic acid structure, and cellular signaling.
Mode of Action
Bodipy TR-X interacts with its targets through a process known as conjugation. The NHS ester (or succinimidyl ester) of Bodipy TR-X is used to conjugate the dye to a protein or antibody . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .
Biochemical Pathways
They have also emerged as candidates for cancer treatments , suggesting their involvement in pathways related to cell death and cancer progression.
Pharmacokinetics
Bodipy dyes are known for their unique hydrophobic properties, making them ideal for staining lipids, membranes, and other lipophilic compounds . This suggests that Bodipy TR-X may have good bioavailability due to its ability to interact with and penetrate lipid-rich biological barriers.
Result of Action
The resulting Bodipy TR-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make Bodipy TR-X useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
Bodipy TR-X dye is relatively insensitive to solvent polarity and pH change
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYPKNAEMUYMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy TR-X | |
CAS RN |
197306-80-2 | |
| Record name | BODIPY TR-X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197306-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



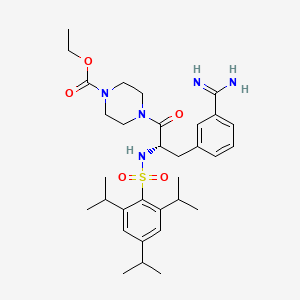
![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

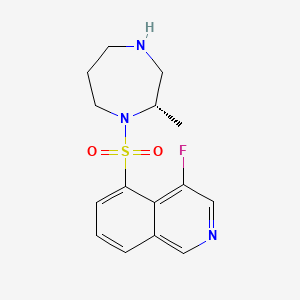
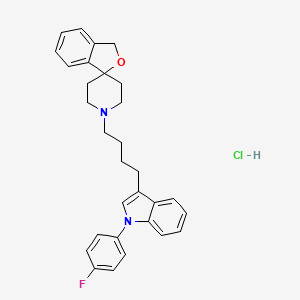

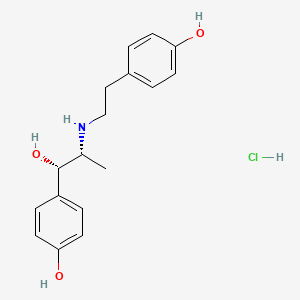
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)

